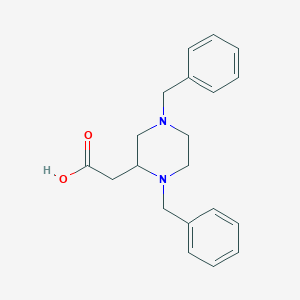

2-(1,4-Dibenzylpiperazin-2-yl)acetic acid

Description

Significance of Piperazine-Containing Compounds in Chemical Sciences

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov Its unique structural and physicochemical properties contribute to its widespread presence in a vast array of biologically active compounds. nih.gov Substituted piperazine derivatives are integral to numerous approved drugs with applications ranging from antipsychotic and antidepressant to anxiolytic and anthelmintic agents. wikipedia.orgnih.gov

The significance of the piperazine moiety stems from several key factors:

Structural Versatility: The piperazine ring can be readily substituted at its nitrogen and carbon atoms, allowing for the creation of large and diverse chemical libraries for drug discovery. nih.gov

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in the binding of ligands to their biological targets. acs.org

The prevalence of the piperazine core in successful pharmaceuticals underscores its importance in the ongoing quest for new and improved therapeutic agents. nih.gov

Historical Context of Piperazineacetic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

The journey of piperazine in science began with its use as a solvent for uric acid. nih.gov Its anthelmintic properties were discovered in 1953, marking its entry into the realm of medicine. nih.gov Over the decades, the synthetic utility of piperazine and its derivatives has been extensively explored.

Piperazineacetic acid derivatives, a specific subclass, have emerged as important intermediates and building blocks in organic synthesis. These compounds combine the structural features of piperazine with a carboxylic acid moiety, providing a handle for further chemical modifications. Patents and research articles describe various synthetic routes to N-substituted piperazine acetic acids and their active esters, highlighting their role as powerful tools in analytical chemistry, including proteomics. google.com

In medicinal chemistry, the piperazineacetic acid scaffold is of interest for developing novel therapeutic agents. For instance, (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid is a piperazine scaffold utilized in the construction of biologically active compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comlgcstandards.com Furthermore, the synthesis of various piperazine-substituted dihydrofuran derivatives has been achieved through radical cyclizations, demonstrating the versatility of piperazine derivatives in creating complex molecular architectures with potential biological activities. nih.gov The development of potent and selective antagonists for various receptors has also utilized bicyclic piperazine derivatives. nih.gov

Structural Features and Nomenclature of 2-(1,4-Dibenzylpiperazin-2-yl)acetic Acid

The chemical structure of this compound is defined by a central piperazine ring substituted at multiple positions. Following the principles of IUPAC nomenclature, the name provides a clear description of its molecular architecture. bcpcpesticidecompendium.org

Piperazine: This indicates the core six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.

1,4-Dibenzyl: Two benzyl (B1604629) groups (a benzene (B151609) ring attached to a methylene (B1212753) group) are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.

2-yl: This signifies that the piperazine ring is attached to the parent structure (in this case, acetic acid) at the carbon atom in the 2nd position.

Acetic acid: A two-carbon carboxylic acid group is attached to the piperazine ring.

The compound is chiral, with a stereocenter at the C2 position of the piperazine ring. The precise stereochemistry (R or S) would be designated in the full IUPAC name if known.

A related compound, 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, has been documented, which can be considered a synthetic precursor to the corresponding acetic acid. sigmaaldrich.com Hydrolysis of the nitrile group would yield the carboxylic acid.

Below is a table summarizing the key structural features and identifiers for the target compound and a closely related precursor.

| Property | This compound | 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile |

| Molecular Formula | C20H24N2O2 | C20H23N3 |

| Core Structure | Piperazine | Piperazine |

| Substituents | Two benzyl groups at N1 and N4, one acetic acid group at C2 | Two benzyl groups at N1 and N4, one acetonitrile (B52724) group at C2 |

| Functional Groups | Carboxylic acid, Tertiary amines | Nitrile, Tertiary amines |

| CAS Number | Not readily available | 70403-11-1 sigmaaldrich.com |

| Molecular Weight | 324.42 g/mol (calculated) | 305.42 g/mol sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

2135331-35-8 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-(1,4-dibenzylpiperazin-2-yl)acetic acid |

InChI |

InChI=1S/C20H24N2O2/c23-20(24)13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |

InChI Key |

PZZFHJIBLLXMOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid

Overview of Established Synthetic Routes for Piperazine-2-acetic Acid Scaffolds

The piperazine (B1678402) ring is a prevalent structure in many FDA-approved drugs, but its structural diversity is often limited to substitutions on the nitrogen atoms. nih.gov The development of synthetic routes to carbon-substituted piperazines, particularly piperazine-2-acetic acid scaffolds, has expanded the chemical space for this important heterocycle. nih.gov

Established methods for constructing these scaffolds frequently begin with chiral amino acids, which serve as versatile starting materials for creating enantiomerically pure products. nih.govrsc.org A common strategy involves converting the amino acid into a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring. nih.govnih.gov

Several synthetic routes have been developed:

Aza-Michael Addition: One seven-step sequence utilizes an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to furnish the piperazine core, yielding optically pure 3-substituted-piperazine-2-acetic acid esters on a gram scale. nih.gov

Divergent Synthesis from Amino Alcohols: A six-step divergent synthesis can transform chiral amino alcohols into either cis or trans 5-substituted-piperazine-2-acetic acid esters with high diastereoselectivity. rsc.org

Four-Step Synthesis from Amino Acids: An efficient four-step process can convert chiral amino acids into 6-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, which can then be separated chromatographically to yield single stereoisomers. rsc.orgresearchgate.net

These methods highlight the importance of starting with readily available chiral building blocks to construct complex, stereochemically defined piperazine-2-acetic acid derivatives. nih.govresearchgate.net

Targeted Synthesis of 2-(1,4-Dibenzylpiperazin-2-yl)acetic Acid and its Precursors

The targeted synthesis of this compound involves the formation of the piperazine-2-acetic acid core followed by or concurrent with the introduction of the two benzyl (B1604629) groups onto the nitrogen atoms. The final step is typically the formation of the carboxylic acid group from a more stable precursor like an ester or a nitrile.

The introduction of benzyl groups onto the piperazine nitrogens is a critical step. Direct alkylation of the parent piperazine ring can be challenging, as it often produces a mixture of mono- and di-substituted products, as well as quaternary salts, making purification difficult. google.com To achieve controlled synthesis, strategies often involve protecting one nitrogen atom, alkylating the other, deprotecting, and then performing a second alkylation.

However, for a symmetrical N,N'-disubstituted product like 1,4-dibenzylpiperazine, a more direct approach is often feasible. The reaction typically involves treating a piperazine precursor (such as a piperazine-2-acetic acid ester) with two or more equivalents of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

| Alkylation Method | Reagents | Key Features | Reference |

| Direct Dialkylation | Piperazine precursor, Benzyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | A straightforward method for symmetrical substitution, though may require excess alkylating agent and careful control of conditions to avoid side products. | researchgate.net |

| Reductive Amination | Piperazine precursor, Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | A milder alternative to direct alkylation, forming the C-N bond through an iminium intermediate. Can be used sequentially. | nih.gov |

| Ph₂PCl/I₂/imidazole System | Amine, Benzyl alcohol, Ph₂PCl/I₂/imidazole | A modern reagent system that shows excellent selectivity for mono-N-alkylation, which could be applied sequentially for unsymmetrical products. researchgate.net | researchgate.net |

The choice of method depends on the specific precursor used and the desired reaction efficiency. For the synthesis of this compound, direct dialkylation of a piperazine-2-acetic acid ester is a common and practical approach.

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgcommonorganicchemistry.com The reaction directly produces the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org

Reaction: R-CN + 2 H₂O + H⁺ → R-COOH + NH₄⁺

Base-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com This initially forms a carboxylate salt. libretexts.org A subsequent acidification step with a strong acid is required to protonate the salt and liberate the final carboxylic acid. libretexts.orgsavemyexams.com

Step 1: R-CN + H₂O + OH⁻ → R-COO⁻ + NH₃

Step 2: R-COO⁻ + H⁺ → R-COOH

The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule. commonorganicchemistry.com

An alternative and very common route to the final acid is the hydrolysis of an ester precursor, for example, ethyl or methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate. Like nitrile hydrolysis, this reaction can be performed under acidic or basic conditions. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. ntu.edu.sgyoutube.com The ester is heated with a large excess of water and a strong acid catalyst. libretexts.org The reaction is an equilibrium process and therefore reversible, meaning it may not proceed to completion. savemyexams.comlibretexts.org

Mechanism: The process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ntu.edu.sg

Base-Catalyzed Hydrolysis (Saponification): Heating the ester with a dilute alkali solution, such as NaOH, results in an irreversible reaction that goes to completion. savemyexams.com This is because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol by-product. savemyexams.comlibretexts.org A final acidification step is necessary to obtain the desired carboxylic acid. savemyexams.com

| Hydrolysis Type | Conditions | Products (Initial) | Key Feature | Reference |

| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄), Heat | Carboxylic Acid + Alcohol | Reversible / Equilibrium | libretexts.org |

| Base-Catalyzed | Dilute Base (e.g., NaOH), Heat | Carboxylate Salt + Alcohol | Irreversible / Completion | savemyexams.com |

Base-catalyzed hydrolysis is often preferred in synthesis due to its irreversible nature and typically higher yields.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Several "green" approaches are applicable to the synthesis of piperazine derivatives and could be adapted for this compound. researchgate.net

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions. It has emerged as a mild and green alternative to classical methods for the C-H functionalization of piperazines, allowing for the direct formation of carbon-carbon bonds under gentle conditions. mdpi.com Organic photocatalysts are being developed to replace those based on potentially toxic and expensive transition metals. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication as energy sources can dramatically reduce reaction times and energy consumption compared to conventional refluxing. researchgate.netresearchgate.net These techniques have been successfully applied to multicomponent reactions for synthesizing piperazine analogs, often leading to high yields in shorter periods. researchgate.net

Use of Green Solvents and Catalysts: A core principle of green chemistry is the reduction or elimination of hazardous substances. bdmaee.net This includes replacing traditional volatile organic solvents with water or other environmentally friendly alternatives and developing reusable and less toxic catalysts. researchgate.net For instance, the Petasis reaction for creating substituted piperazine acetic acids has been studied in various green solvents. researchgate.net

These novel approaches offer pathways to synthesize the target compound more efficiently and with a smaller environmental footprint.

Stereoselective Synthesis of Chiral this compound Analogues

The carbon at position 2 of the piperazine ring in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (stereoselective synthesis) is of high importance, particularly for pharmaceutical applications.

The most common and effective strategy for the asymmetric synthesis of substituted piperazine-2-acetic acids is to start from the "chiral pool"—readily available, enantiomerically pure starting materials. rsc.org

Chiral Amino Acids as Starting Materials: Optically pure amino acids are frequently used to construct chiral 1,2-diamine intermediates. nih.govnih.gov These diamines are then cyclized to form the piperazine ring, transferring the initial stereochemistry to the final product. This approach has been used to create a variety of 3-, 5-, and 6-substituted piperazine-2-acetic acid esters as single stereoisomers. nih.govrsc.org

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of a prochiral olefin precursor. Using a chiral catalyst, such as a Ruthenium-BINAP complex, a hydrogen molecule can be added across a double bond in a stereocontrolled manner, creating the desired chiral center with high enantiomeric excess. dicp.ac.cnnih.gov

Diastereomeric Resolution: If a synthesis produces a mixture of diastereomers (e.g., cis and trans isomers), these can often be separated using standard techniques like column chromatography. rsc.orgresearchgate.net If a racemic mixture of enantiomers is produced, it can sometimes be resolved by forming a salt with a chiral resolving agent, separating the resulting diastereomeric salts by crystallization, and then liberating the individual enantiomers.

These methods provide robust pathways to access enantiomerically pure analogues of this compound, which is crucial for studying their specific biological activities.

Derivatization and Chemical Transformations of 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid

Carboxylic Acid Derivatization for Conjugation and Prodrug Design Research

The carboxylic acid functional group is a common feature in many bioactive molecules, but its polarity can sometimes hinder bioavailability. researchgate.net Derivatization of this group is a widely employed strategy to overcome such limitations and to enable conjugation to other molecules. nih.gov

Amide bond formation is another critical transformation, particularly for conjugation chemistry. luxembourg-bio.comnumberanalytics.com The carboxylic acid can be "activated" using a range of coupling reagents, which facilitates its reaction with primary or secondary amines to form a stable amide linkage. rsc.orgnih.gov This strategy can be used to attach the molecule to proteins, peptides, or other small molecules to create bioconjugates or targeted drug delivery systems.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Byproducts | Notes |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble and can often be removed by filtration. peptide.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct is water-soluble, simplifying purification. nih.gov |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Highly effective but byproduct is a suspected carcinogen. |

| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | - | Particularly effective for sterically hindered couplings. peptide.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Common in solid-phase peptide synthesis. |

| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Known to be highly efficient and reduce racemization. |

Table 2: Examples of Ester Promoieties for Prodrug Design

| Promoieties | Resulting Ester Type | Rationale for Use |

|---|---|---|

| Simple Alcohols (e.g., ethanol (B145695), isopropanol) | Alkyl ester | Increases lipophilicity; simple to synthesize. |

| Glycolic Acid Derivatives | Acyloxymethyl ester | Can be designed for specific enzymatic cleavage. nih.gov |

| Amino Acid Derivatives | Amino acid ester | Can improve water solubility or target amino acid transporters. |

| Phosphate-containing Alcohols | Phosphate ester | Significantly increases water solubility for parenteral administration. uobabylon.edu.iq |

Modifications of the Benzyl (B1604629) Moieties for Structure-Activity Exploration

The phenyl rings of the benzyl groups can be substituted with a wide variety of functional groups. This can be achieved either by starting with appropriately substituted benzyl halides in the initial synthesis or by performing electrophilic aromatic substitution reactions on the intact molecule, provided the rest of the molecule is stable to the reaction conditions. Common modifications include the introduction of halogens (F, Cl, Br), small alkyl groups (e.g., methyl), or alkoxy groups (e.g., methoxy). These substitutions can alter the electronic properties (electron-donating or -withdrawing) and steric bulk of the benzyl groups, which in turn can influence how the molecule interacts with its biological target. nih.govnih.gov For instance, the introduction of a para-substituent on a benzyl ring has been shown to improve affinity and selectivity for certain receptors in other benzylpiperazine series. acs.orgnih.gov

Table 3: Potential Modifications of Benzyl Moieties for SAR Studies

| Modification Type | Example Substituent(s) | Synthetic Approach | Rationale for Modification |

|---|---|---|---|

| Halogenation | -F, -Cl | Electrophilic aromatic substitution or use of substituted benzyl chloride. | Modulates electronic properties and lipophilicity; can introduce new binding interactions (e.g., halogen bonding). |

| Alkylation | -CH₃, -C₂H₅ | Friedel-Crafts alkylation or use of substituted benzyl chloride. | Increases lipophilicity and steric bulk. |

| Alkoxylation | -OCH₃, -OCF₃ | Williamson ether synthesis on a hydroxy-substituted precursor or use of substituted benzyl chloride. | Alters electronic properties and can form hydrogen bonds. |

| Nitration/Reduction | -NO₂ followed by reduction to -NH₂ | Nitration followed by catalytic hydrogenation. | Introduces a basic center or a handle for further derivatization. |

Transformations Involving the Piperazine (B1678402) Ring System

The piperazine ring serves as the central scaffold of the molecule. While generally stable, it can undergo several chemical transformations to generate novel analogues.

A key transformation is the selective removal of one or both benzyl groups. The benzyl group is often used as a protecting group for amines because it can be cleaved under relatively mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). orgsyn.org In the case of 2-(1,4-dibenzylpiperazin-2-yl)acetic acid, selective debenzylation of one nitrogen would yield a monosubstituted piperazine, opening up that position for the introduction of a wide variety of other substituents via N-alkylation or N-arylation reactions. acs.orgnih.gov This allows for the creation of unsymmetrically substituted piperazine derivatives.

Direct functionalization of the carbon atoms of the piperazine ring (C-H functionalization) is more challenging but represents a modern approach to creating structural diversity. mdpi.com Recent advances in photoredox and transition-metal catalysis have enabled the direct arylation or alkylation of C-H bonds adjacent to the nitrogen atoms in N-protected piperazines. mdpi.com Furthermore, the entire piperazine ring can be considered a modifiable unit. Synthetic strategies exist to create related heterocyclic scaffolds, such as larger 1,4-diazepanes or smaller constrained bicyclic systems, which can be considered for ring transformation or as part of a scaffold hopping approach. rsc.orgresearchgate.netrsc.org

Table 4: Common Methods for N-Debenzylation of Piperazines

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Typically methanol (B129727) or ethanol solvent, room temperature, atmospheric or elevated pressure. | The most common and generally high-yielding method. orgsyn.org |

| Ammonium (B1175870) Formate / Pd/C | Refluxing alcohol (e.g., methanol). | A convenient method of catalytic transfer hydrogenation, avoids the need for a hydrogen gas cylinder. |

| 1-Chloroethyl Chloroformate (ACE-Cl) | Followed by methanolysis. | A non-reductive method (von Braun degradation); useful if other reducible functional groups are present. |

| HBr / Acetic Acid | Elevated temperatures. | Harsh conditions, may not be suitable for complex molecules. |

Development of Advanced Analogues with Modified Pharmacophores

The development of advanced analogues of this compound involves the strategic combination of the derivatization techniques described in the previous sections. A key concept in this process is the modification of the molecule's pharmacophore—the essential arrangement of functional groups required for biological activity. nih.gov

By systematically exploring modifications at the carboxylic acid, the benzyl groups, and the piperazine core, a large and diverse library of advanced analogues can be generated for biological screening.

Table 5: Examples of Piperazine Bioisosteres for Advanced Analogue Design

| Bioisostere Class | Example Structure | Key Feature(s) |

|---|---|---|

| Saturated Heterocycles | Homopiperazine (1,4-Diazepane) | Seven-membered ring, offers different conformational flexibility. nih.gov |

| Spirocyclic Diamines | 2,7-Diazaspiro[3.5]nonane | Introduces sp³ character and rigidity, improving 3D shape. enamine.netbaranlab.org |

| Bridged Bicyclic Amines | 2,5-Diazabicyclo[2.2.1]heptane | Conformationally constrained, presents nitrogen lone pairs in a fixed orientation. nih.gov |

| Fused Ring Systems | Octahydropyrrolo[3,4-c]pyrrole | Rigid scaffold with defined stereochemistry. |

Computational Chemistry and Theoretical Studies of 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich piperazine (B1678402) ring and the benzyl (B1604629) groups, while the LUMO may be centered on the carboxylic acid moiety. Molecular electrostatic potential (MEP) maps can visually represent the electron density distribution, highlighting electrophilic and nucleophilic sites, which is invaluable for predicting how the molecule will interact with biological targets.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.8 eV |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperazine ring and the rotatable bonds associated with the benzyl and acetic acid substituents mean that this compound can adopt a multitude of conformations. Conformational analysis aims to identify the stable, low-energy conformers and to map the potential energy surface.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are instrumental in predicting spectroscopic properties, which can then be used to validate the presence and structure of the synthesized compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data.

For instance, the calculated vibrational frequencies from a DFT frequency analysis can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Any significant discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Key Functional Group in this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Stretching Frequency (C=O of carboxylic acid) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR Chemical Shift (CH of acetic acid) | 2.8 ppm | 2.75 ppm |

| ¹³C NMR Chemical Shift (C=O of carboxylic acid) | 175 ppm | 174.5 ppm |

Note: These values are representative examples. Actual values would depend on the specific experimental conditions and the level of theory used for the calculations.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment, such as a solvent.

Placing this compound in a simulated box of water molecules allows for the study of its solvation and the formation of hydrogen bonds between the carboxylic acid group and water. MD simulations can also reveal the flexibility of the molecule, showing how the piperazine ring and its substituents move and fluctuate. This dynamic information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Analysis of the simulation trajectory can provide information on properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, indicating the stability and flexibility of different parts of the molecule.

In Silico Screening and Virtual Ligand Design Principles Applied to this compound

The structural and electronic information obtained from the aforementioned computational studies can be leveraged for in silico screening and virtual ligand design. If this compound is considered a lead compound, these techniques can be used to design new derivatives with potentially improved properties.

Structure-based virtual screening would involve docking a library of compounds, including derivatives of the lead molecule, into the binding site of a target protein. The docking scores, which estimate the binding affinity, can then be used to prioritize which new compounds to synthesize and test experimentally.

Ligand-based virtual screening, on the other hand, does not require a known protein structure. Instead, it uses the known active compound, this compound, as a template to search for other molecules with similar properties, such as shape and electrostatic potential. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of related compounds with their biological activity, providing a predictive tool for designing more potent molecules.

Role of 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid As a Synthetic Building Block and Scaffold

Integration into Peptidomimetic Structures and Cyclic Peptide Analogues

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug design. These compounds aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid serves as a constrained amino acid analogue, a class of building blocks that introduce conformational rigidity into a peptide backbone. nih.gov This rigidity is instrumental in pre-organizing the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. researchgate.netrsc.org

The piperazine (B1678402) core of the molecule acts as a scaffold that replaces a standard dipeptide unit, effectively constraining the torsional angles of the molecular backbone. nih.gov This constraint reduces the conformational flexibility of the resulting peptidomimetic, which can lead to a significant increase in binding affinity and selectivity for the target protein. researchgate.net Furthermore, the benzyl (B1604629) groups can engage in specific hydrophobic or π-stacking interactions within a receptor's binding pocket, further enhancing potency.

In the realm of cyclic peptides, which are a prominent class of therapeutics, this building block can be used to create novel macrocyclic structures. nih.govnih.gov Cyclization is a widely used strategy to improve the stability and cell permeability of peptides. nih.gov By incorporating this compound, chemists can generate cyclic peptide analogues with unique architectures and improved pharmacological properties. The acetic acid functional group provides the necessary handle for peptide bond formation, allowing it to be seamlessly integrated into a growing peptide chain using standard solid-phase or solution-phase synthesis techniques. researchgate.net

Table 1: Comparison of Natural Amino Acid Dipeptide Unit and a Piperazine-Based Mimic

| Feature | Natural Dipeptide Unit (e.g., Ala-Gly) | This compound Scaffold |

|---|---|---|

| Backbone Flexibility | High; multiple rotatable bonds (φ, ψ, ω angles). | Low; constrained piperazine ring limits torsional freedom. |

| Structural Role | Standard peptide chain elongation. | Acts as a rigid turn-mimetic or linker. nih.gov |

| Side Chain Diversity | Provided by the R-groups of the amino acids. | The benzyl groups act as fixed, bulky hydrophobic side chains. |

| Metabolic Stability | Susceptible to cleavage by proteases. | Resistant to proteolytic degradation due to non-natural backbone. |

Utilization in Multicomponent Reactions and Divergent Synthesis Strategies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govencyclopedia.pub These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov While specific MCRs involving this compound are not widely documented, its structural motifs suggest its potential utility in such synthetic strategies. For instance, the carboxylic acid function could participate in isocyanide-based MCRs like the Ugi or Passerini reactions, which are powerful tools for creating peptide-like structures. nih.gov

Divergent synthesis is a strategy that allows for the creation of a wide range of different compounds from a single, common intermediate. The this compound scaffold is well-suited for this approach. The core piperazine structure can be considered a central hub from which different functional groups or molecular fragments can be extended. For example, following the coupling of the acetic acid moiety, the benzyl groups could be chemically modified or removed to allow for further functionalization at the nitrogen atoms, leading to a diverse set of analogues from a common precursor. This approach is highly valuable in the early stages of drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series.

Design of Scaffold-Based Chemical Libraries for Target Identification

In modern drug discovery, chemical libraries composed of diverse yet structurally related compounds are essential for high-throughput screening (HTS) to identify new "hit" compounds against a biological target. The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Piperazine derivatives are recognized as one such privileged scaffold. nih.gov

This compound is an ideal starting point for the construction of a scaffold-based chemical library. Its rigid conformation ensures that the compounds in the library explore a well-defined region of chemical space, increasing the likelihood of identifying high-affinity binders. The synthesis can be designed in a modular fashion:

The core scaffold (dibenzylpiperazine) is maintained across all library members.

The acetic acid group is used as an anchor to couple a diverse set of building blocks (e.g., amino acids, amines, or other carboxylic acids).

If desired, variations in the aromatic substituents of the benzyl groups could introduce additional diversity.

This systematic approach allows for the rapid generation of hundreds or thousands of related compounds, which can then be screened to identify molecules that modulate the function of a specific protein target.

Table 2: Conceptual Design of a Chemical Library from the Target Scaffold

| Library Generation Step | Reagent/Component | Point of Diversity | Resulting Structure |

|---|---|---|---|

| Step 1: Scaffolding | This compound | Core structure is constant. | The foundational building block. |

| Step 2: Amide Coupling | A library of diverse primary amines (R-NH₂) | Introduces diversity at the C-terminus. | Amide derivatives of the scaffold. |

| Step 3: N-Debenzylation & Functionalization | Debenzylation followed by reaction with various electrophiles (R'-X) | Introduces diversity at the piperazine nitrogens. | N-functionalized analogues. |

Applications in Asymmetric Synthesis and Chiral Ligand Design Research

Chirality is a fundamental aspect of molecular recognition in biology, and the synthesis of single-enantiomer drugs is a critical requirement in pharmaceutical development. This compound is an inherently chiral molecule, possessing a stereocenter at the 2-position of the piperazine ring. This makes it a valuable building block for asymmetric synthesis, where the goal is to create other chiral molecules with a high degree of stereochemical control. nih.govnih.gov

When used as a chiral starting material, the pre-existing stereocenter can direct the formation of new stereocenters in subsequent reactions, a process known as substrate-controlled synthesis. Furthermore, derivatives of this compound have the potential to be developed into chiral ligands for transition metal catalysis. Chiral ligands are essential for enantioselective catalysis, a powerful technology for producing enantiomerically pure compounds. mdpi.comnih.gov The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity. While amino acids and their derivatives are well-established as effective chiral ligands, the rigid and sterically defined structure of this dibenzylpiperazine derivative offers a unique framework for designing new and potentially more effective catalysts. mdpi.com

Advanced Analytical Methodologies for Research on 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid (Molecular Formula: C₂₀H₂₄N₂O₂), HRMS provides definitive confirmation of its molecular formula.

Analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions, most commonly the protonated molecule [M+H]⁺.

Table 6.1.1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₂₀H₂₅N₂O₂⁺ | 339.1911 |

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the compound's structure by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would be expected to include:

α-cleavage: The primary fragmentation mode for many amines involves cleavage at the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu A key fragmentation is the loss of a benzyl (B1604629) group (C₇H₇, 91 Da), a common and stable fragment.

Side-chain Cleavage: Loss of the acetic acid side chain or parts of it, such as the loss of COOH (45 Da) or the entire CH₂COOH group (59 Da).

Piperazine (B1678402) Ring Opening: Cleavage of the bonds within the piperazine ring can lead to a series of characteristic smaller fragments. This is a complex fragmentation pattern often seen in cyclic ketones and other ring systems. miamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural assignment of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential. nih.gov

One-dimensional (1D) NMR:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity).

¹³C NMR: Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). organicchemistrydata.org

Table 6.2.1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid (COOH) | > 10 (broad) | Singlet | ~175 |

| Acetic Acid (CH₂) | ~2.6 - 2.8 | Multiplet | ~38 |

| Piperazine H-2 | ~3.0 - 3.2 | Multiplet | ~58 |

| Piperazine H-3, H-5, H-6 | ~2.4 - 2.9 | Multiplets | ~50 - 55 |

| Benzyl (CH₂) | ~3.5 - 3.7 | Singlet / Doublet Pair | ~63 |

Two-dimensional (2D) NMR: 2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra by showing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). It would be used to trace the proton connectivity within the piperazine ring, from the C2 proton to the acetic acid methylene (B1212753) protons, and to confirm the isolated nature of the benzyl methylene protons relative to the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com It is the definitive method for assigning carbon resonances by linking them to their known proton signals. For example, the complex multiplet of piperazine protons between 2.4-2.9 ppm can be correlated to their specific carbon signals in the 50-55 ppm range.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrational frequencies, which are characteristic of the types of chemical bonds and functional groups. niscpr.res.in

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the carboxylic acid, the tertiary amine within the piperazine ring, and the aromatic benzyl groups.

Table 6.3.1: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic (Benzyl) |

| 3000 - 2850 | C-H stretch | Aliphatic (Piperazine, Acetic Acid) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

The presence of a very broad band in the 3300-2500 cm⁻¹ region, overlapping the C-H stretching region, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid. researchgate.net The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ further confirms this group. auburn.edu

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A common approach is Reverse-Phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic acid). nih.gov The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic benzyl groups absorb strongly (e.g., 254 nm). A purity level of >98% is often required for research-grade materials. nih.gov

Isomer Separation: The target compound possesses a stereocenter at the C-2 position of the piperazine ring, meaning it exists as a pair of enantiomers (R and S isomers). Standard chromatographic techniques cannot separate these isomers. Chiral chromatography is required for their separation and quantification. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound containing amine and acid functionalities, a CSP based on a macrocyclic antibiotic (like eremomycin) or a cyclodextrin (B1172386) derivative could be effective for achieving separation. researchgate.net This analysis is critical for stereospecific synthesis and biological studies, as different enantiomers can have distinct pharmacological activities.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable crystal of this compound were obtained, X-ray crystallography would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of the entire molecule.

Conformation: Determining the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the two benzyl groups and the acetic acid side chain.

Stereochemistry: Absolutely confirming the relative and absolute stereochemistry at the C-2 chiral center (if a chiral resolution was performed).

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions that govern the solid-state properties.

Although a public crystal structure for this specific compound is not currently available, this technique remains the gold standard for absolute structural proof in the solid state. nih.govacs.org

Future Directions and Emerging Research Avenues for 2 1,4 Dibenzylpiperazin 2 Yl Acetic Acid Studies

Exploration of Underexplored Reactivity and Catalysis

The reactivity of the 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid scaffold is largely uncharted territory. Future research could focus on several key areas:

C-H Functionalization: Recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperazine (B1678402) rings, allowing for the introduction of aryl, vinyl, and alkyl groups. mdpi.comnsf.gov Applying these methods to the C2, C3, C5, and C6 positions of the piperazine core in this compound could generate a library of novel derivatives with potentially unique properties.

N-Debenzylation: The benzyl (B1604629) groups are amenable to cleavage under various catalytic hydrogenation or transfer hydrogenation conditions. Selective mono- or di-debenzylation would yield valuable secondary amine intermediates, opening pathways to new differentially substituted analogs.

Catalytic Applications: The piperazine scaffold itself can be a component of novel catalysts. When immobilized on solid supports, such as iron oxide nanoparticles, piperazine derivatives have been shown to act as magnetically recyclable heterogeneous catalysts. researchgate.net The carboxylic acid group of this compound provides a convenient anchor point for immobilization onto supports like silica (B1680970) or polymers, creating potential catalysts for various organic transformations.

Development of Advanced Synthetic Methodologies with Enhanced Sustainability

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. benthamdirect.com Future work on synthesizing this compound and its analogs should prioritize sustainability. researchgate.net

Key strategies include:

Photoredox and Flow Chemistry: Transitioning from traditional batch syntheses to continuous flow processes using photoredox catalysis can offer improved safety, scalability, and efficiency. mdpi.comnsf.gov Organic photocatalysts can be employed to avoid the cost and potential toxicity of transition-metal catalysts. mdpi.com

Multicomponent Reactions (MCRs): Designing an MCR, such as a Petasis-type reaction, could enable the one-pot assembly of the core structure from simpler building blocks, reducing step count and waste generation. researchgate.net The use of alternative energy sources like microwave irradiation or ultrasonication in such reactions has been shown to dramatically reduce reaction times and energy consumption compared to conventional refluxing. researchgate.net

Bio-inspired Methods: Exploring enzymatic or chemo-enzymatic routes could offer high stereoselectivity in the synthesis of chiral analogs, a significant challenge in piperazine chemistry.

The following table compares a traditional synthetic approach with a potential advanced, sustainable methodology.

| Feature | Traditional Synthesis (Hypothetical) | Advanced Sustainable Synthesis (Prospective) |

| Key Reaction | Multi-step linear synthesis involving protection/deprotection and alkylation. | One-pot multicomponent reaction (MCR) or photoredox-catalyzed annulation. researchgate.netorganic-chemistry.org |

| Energy Source | Conventional heating (reflux) for extended periods (e.g., >16 hours). researchgate.net | Microwave irradiation, ultrasonication, or visible light (photocatalysis). mdpi.comresearchgate.net |

| Solvents | Chlorinated solvents (e.g., DCM) or high-boiling point polar aprotics. | Greener solvents (e.g., ethanol (B145695), water, acetone) or solvent-free trituration. researchgate.net |

| Catalyst | Stoichiometric reagents, potential use of heavy metal catalysts. | Recyclable heterogeneous catalysts or metal-free organic photocatalysts. mdpi.comresearchgate.net |

| Atom Economy | Lower, due to multiple steps and use of protecting groups. | Higher, due to convergent assembly in MCRs. |

| Waste Generation | Significant, from multiple workups and purification steps. | Minimized, due to fewer steps and potential for catalyst recycling. bdmaee.net |

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling rapid, large-scale in silico analysis. nih.gov For this compound, these technologies can accelerate the design of new analogs with optimized properties. researchgate.net

De Novo Design: Generative models can design novel molecules based on the dibenzylpiperazine-acetic acid scaffold, exploring a vast chemical space to identify compounds with desired characteristics. nih.gov

Property Prediction: ML models can be trained to predict key pharmaceutical properties, such as solubility, membrane permeability, metabolic stability, and potential toxicity (ADMET), for virtual libraries of analogs before committing to their synthesis. nih.govschrodinger.com

Target Identification: If a biological activity is discovered for the parent compound, AI can be used to screen for potential protein targets and elucidate its mechanism of action through molecular docking and dynamics simulations.

A prospective AI/ML workflow for designing analogs is outlined in the table below.

| AI/ML Application | Input Data | Predicted Output / Goal | Potential Impact |

| Generative Modeling | Core scaffold of this compound. | Novel, synthetically feasible analogs with diverse substitutions. | Rapidly expand the chemical space around the core structure. nih.gov |

| QSPR/QSAR Modeling | Structures of generated analogs. | Physicochemical properties (logP, solubility) and biological activities. | Prioritize a shortlist of the most promising candidates for synthesis. |

| ADMET Prediction | Structures of shortlisted candidates. | Profiles for Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduce late-stage attrition by filtering out compounds with poor pharmacokinetic or safety profiles. nih.gov |

| Synthetic Feasibility Scoring | Structures of final candidates. | A score indicating the likely difficulty of the chemical synthesis. | Ensure that designed molecules are practically achievable in the lab. nih.gov |

Interdisciplinary Research with Materials Science and Nanotechnology

The structural features of this compound make it an attractive candidate for integration into advanced materials and nanotechnologies.

Surface Functionalization: The carboxylic acid group is an ideal handle for covalently grafting the molecule onto the surface of various nanomaterials, including:

Mesoporous Silica Nanoparticles (MSNs): Functionalizing MSNs with piperazine-carboxylic acid derivatives has been shown to enhance their drug-loading capacity and control the release of therapeutic agents. nih.govresearchgate.net

Carbon Nanotubes (CNTs): Piperazine functionalization can improve the solubility and biocompatibility of CNTs, enabling their use in biological applications. theiet.org

Magnetic Nanoparticles: Immobilizing the molecule on magnetic nanoparticles could create novel, magnetically separable catalysts or targeted delivery vehicles. researchgate.net

Polymer Science: The piperazine ring can be incorporated into polymer backbones. For instance, piperazine is a known component in the synthesis of certain polyamides and can act as a curing agent for epoxy resins. bdmaee.netmdpi.com Exploring the use of this compound as a monomer or additive could lead to new polymers with tailored thermal or mechanical properties.

Integration into Complex Chemical Biology Probes and Tools

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in a vast number of biologically active compounds. nih.govnih.govnih.gov This makes this compound a promising starting point for the development of sophisticated chemical biology tools.

Fluorescent Probes: By conjugating a fluorophore (e.g., naphthalimide) to the molecule, it could be converted into a fluorescent probe. nih.gov Such probes could be designed to target specific enzymes or receptors, allowing for cellular imaging and the study of biological processes. nih.gov

Targeted Therapeutics: The piperazine moiety is present in numerous anticancer agents and multidrug resistance (MDR) modulators. nih.govacs.orgmdpi.com Future research could explore analogs of this compound for these applications, potentially using the dibenzyl groups to confer specific binding properties.

PET Ligands: N-aryl piperazines are common structures in ligands developed for positron emission tomography (PET) imaging, particularly for neuroreceptors. rsc.org By replacing one of the benzyl groups with a suitable aryl moiety that can be radiolabeled (e.g., with Fluorine-18), analogs could be developed as novel PET tracers.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-(1,4-dibenzylpiperazin-2-yl)acetic acid, and what are the critical intermediates?

- Methodology : The compound can be synthesized via multi-step reactions starting from benzoic acid derivatives. Key steps include:

- Acylation : Reacting benzoic acid with thionyl chloride to form the acyl chloride intermediate.

- Piperazine Functionalization : Introducing benzyl groups via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere).

- Esterification and Hydrolysis : The acetic acid moiety is introduced through esterification followed by alkaline hydrolysis to yield the final product.

- Characterization : Intermediates are confirmed using IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (benzyl protons at δ 7.2–7.4 ppm, piperazine CH₂ at δ 3.0–3.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the 3D structure. Anisotropic displacement parameters refine atomic positions (R factor < 0.05, data-to-parameter ratio > 15) .

- NMR Spectroscopy : ¹³C NMR confirms the piperazine ring (quaternary carbons at ~50–60 ppm) and benzyl aromaticity (125–140 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 379.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the esterification step in the synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.

- Catalyst Selection : Compare p-toluenesulfonic acid (PTSA) vs. sulfuric acid for acid-catalyzed esterification.

- Temperature Control : Perform reactions at 60–80°C to avoid side reactions (e.g., decarboxylation).

- Yield Analysis : Monitor via TLC and quantify using HPLC with a C18 column (UV detection at 254 nm). Optimal conditions from literature: DMF, PTSA, 70°C, yielding >85% .

Q. How do discrepancies between computational and experimental crystal structure data arise, and how can they be resolved?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with SCXRD data.

- Twinning and Disorder : Use SHELXL’s TWIN and PART commands to model crystallographic disorder or twinning. For example, a 180° rotation twin axis may explain mismatched unit cell parameters .

- Residual Density Analysis : Electron density maps (e.g., Fo-Fc) identify unresolved solvent molecules or hydrogen bonding ambiguities .

Q. What strategies mitigate contradictions in NMR data across synthetic batches (e.g., unexpected splitting or shifts)?

- Methodology :

- Dynamic Effects : Investigate restricted rotation in the piperazine ring using variable-temperature NMR (VT-NMR). Splitting at 25°C may coalesce at elevated temperatures (e.g., 60°C) .

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., mono-benzylated intermediates).

- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions influencing chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.